Insulin-Degrading Enzyme (IDE) Inhibitory Activity
A derivative of 5-fluoro-1H-indole-3-carboxamide (ChEMBL:CHEMBL3189228) exhibited an IC50 of 55.9 μM against human insulin-degrading enzyme (IDE) in a fluorescence polarization-based cell-free assay [1]. IDE is a therapeutic target for type 2 diabetes and Alzheimer's disease.
| Evidence Dimension | IDE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 55.9 μM (for ChEMBL:CHEMBL3189228, a 5-fluoro-1H-indole-3-carboxamide derivative) |
| Comparator Or Baseline | Comparator data for the unsubstituted indole-3-carboxamide parent core is not available from this source. |
| Quantified Difference | Quantified difference cannot be calculated due to missing comparator data. |
| Conditions | Fluorescence polarization-based cell-free high-throughput dose response assay; ChEMBL assay ID: PUBCHEM_BIOASSAY: Dose Response: Fluorescence polarization-based cell-based assay for inhibitors of IDE. |
Why This Matters
This provides a quantitative benchmark for the 5-fluoro-substituted scaffold in IDE inhibitor development; researchers can use this data to evaluate whether the 5-fluoro substitution confers activity gains compared to non-fluorinated analogs in their specific target context.
- [1] ChEMBL. Activity Report for CHEMBL3189228. Target: Insulin-degrading enzyme (IDE, P14735). IC50 = 55917.0 nM. Assay: PUBCHEM_BIOASSAY: Dose Response: Fluorescence polarization-based cell-based assay. Available at: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=171092226 View Source
